3-chloro-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-chloro-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases and organic solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, which is particularly useful in the context of cancer treatment .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Compared to these compounds, 3-chloro-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C12H8ClF3N6O |
---|---|
Molecular Weight |
344.68 g/mol |
IUPAC Name |
3-chloro-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H8ClF3N6O/c13-8-9(20-22-3-1-2-17-10(8)22)11(23)19-7-4-18-21(5-7)6-12(14,15)16/h1-5H,6H2,(H,19,23) |
InChI Key |
KVXGCFHALWHCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)NC3=CN(N=C3)CC(F)(F)F)Cl)N=C1 |
Origin of Product |
United States |
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